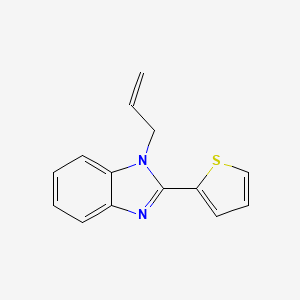
1-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C14H12N2S and its molecular weight is 240.32. The purity is usually 95%.
The exact mass of the compound 1-Allyl-2-thiophen-2-yl-1H-benzoimidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C14H12N2S
- Molecular Weight : 240.32 g/mol
- CAS Number : 962267
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzodiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
In vitro studies indicate that this compound exhibits a broad-spectrum antibacterial effect, comparable to standard antibiotics like ciprofloxacin and ampicillin .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a series of assays against various cancer cell lines, it demonstrated cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique molecular structure. The presence of the thiophene ring and the benzodiazole moiety plays a crucial role in enhancing its pharmacological properties.
Key Findings in SAR Studies:
- Substitution patterns on the benzodiazole ring significantly affect antibacterial potency.
- The introduction of electron-withdrawing groups increases activity against Gram-positive bacteria.
- Modifications to the thiophene ring can enhance cytotoxicity against cancer cell lines .
Case Studies
Several research articles have documented the efficacy of this compound in various biological assays:
- Antibacterial Efficacy : A study published in MDPI assessed the antibacterial properties against multiple strains and found that modifications to the side chains significantly improved activity .
- Cytotoxicity Against Cancer Cells : Research conducted by PubChem indicated that derivatives of benzodiazole exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
- Synergistic Effects : In combination studies with existing antibiotics, the compound displayed synergistic effects, suggesting its potential use in overcoming antibiotic resistance .
Propriétés
IUPAC Name |
1-prop-2-enyl-2-thiophen-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-2-9-16-12-7-4-3-6-11(12)15-14(16)13-8-5-10-17-13/h2-8,10H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIULSZITPGODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














